molecular formula C11H13BrO2S B13550115 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one

1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one

Cat. No.: B13550115
M. Wt: 289.19 g/mol
InChI Key: XMBQZGDBOVVXQN-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a bromine atom, a methoxy group, and an ethylthio group attached to a phenyl ring, making it a molecule of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Thioether Formation: The ethylthio group can be introduced by reacting the intermediate with ethanethiol (C2H5SH) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, methoxylation, and thioether formation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like NH3 or RSH in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may contribute to its binding affinity and specificity, while the ethylthio group may influence its reactivity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-methoxyphenyl)-2-(methylthio)ethan-1-one
  • 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)propan-1-one
  • 1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)butan-1-one

Uniqueness

1-(3-Bromo-4-methoxyphenyl)-2-(ethylthio)ethan-1-one is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2-ethylsulfanylethanone

InChI

InChI=1S/C11H13BrO2S/c1-3-15-7-10(13)8-4-5-11(14-2)9(12)6-8/h4-6H,3,7H2,1-2H3

InChI Key

XMBQZGDBOVVXQN-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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